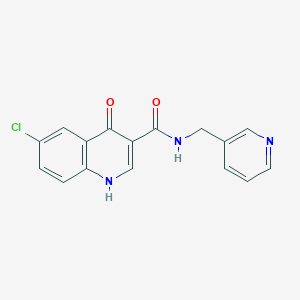

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline carboxamide family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the reaction of anilines with malonic acid equivalents . In the case of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, it is synthesized and characterized using FT-IR, NMR (1 H and 13 C), and high-resolution mass spectra (HRMS) .Molecular Structure Analysis

The molecular structure of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure also includes a chloro group, a hydroxy group, and a carboxamide group attached to the quinoline nucleus .Chemical Reactions Analysis

Quinoline derivatives, including 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications

Anticancer Agent Development

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of a chloro group and a carboxamide linkage in the compound provides a scaffold that can be modified to target various cancer cell lines. For instance, derivatives of this compound have shown distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines . This suggests its potential use in designing drugs for colorectal cancer treatment.

Synthetic Organic Chemistry

The quinoline core is a vital scaffold in synthetic organic chemistry. It serves as a building block for synthesizing a wide range of biologically active molecules. The compound’s structure allows for various functionalizations, which can lead to the development of new synthetic routes and methodologies .

Medicinal Chemistry

In medicinal chemistry, the compound’s quinoline scaffold is crucial for drug discovery. It can be used to synthesize compounds with a wide range of pharmacological activities. The hydroxy and carboxamide groups in particular may be essential for binding to biological targets, enhancing the compound’s medicinal value .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict how it interacts with various enzymes and receptors. This is particularly useful in the early stages of drug development, where understanding the interaction at the molecular level can inform the design of more effective drugs .

Industrial Applications

While the primary focus of this compound is in pharmaceuticals, its unique properties may also lend itself to industrial applications. For example, its derivatives could be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals .

Pharmacological Research

The compound’s ability to be modified makes it a valuable tool in pharmacological research. By altering its structure, researchers can study the effects of different functional groups on biological activity and pharmacokinetics. This can lead to the discovery of new therapeutic agents with optimized properties .

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves the phosphatidylinositol 3-kinase (PI3Kα), which has emerged as an attractive target for anticancer drug design . The derivatives of this compound occupy the PI3Kα binding site and engage with key binding residues .

Future Directions

The future directions for the research and development of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide and similar compounds involve the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a focus on understanding the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHCFYPEPKFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)

![Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B2935902.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)

![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)